3-Epi-Deoxynegamycin

Description

Structure

2D Structure

3D Structure

Propriétés

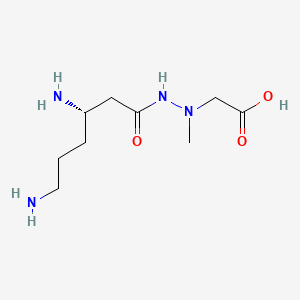

Formule moléculaire |

C9H20N4O3 |

|---|---|

Poids moléculaire |

232.28 g/mol |

Nom IUPAC |

2-[[[(3S)-3,6-diaminohexanoyl]amino]-methylamino]acetic acid |

InChI |

InChI=1S/C9H20N4O3/c1-13(6-9(15)16)12-8(14)5-7(11)3-2-4-10/h7H,2-6,10-11H2,1H3,(H,12,14)(H,15,16)/t7-/m0/s1 |

Clé InChI |

GMDVGRCKPKMEFK-ZETCQYMHSA-N |

SMILES isomérique |

CN(CC(=O)O)NC(=O)C[C@H](CCCN)N |

SMILES canonique |

CN(CC(=O)O)NC(=O)CC(CCCN)N |

Origine du produit |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Therapeutic Potential of 3-Epi-Deoxynegamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epi-Deoxynegamycin, a naturally occurring analogue of the antibiotic (+)-negamycin, has emerged as a promising therapeutic lead molecule. First identified in 1977 from Streptomyces goshikiensis and later from a Micromonospora species, this dipeptidic compound has garnered significant interest for its potent ability to induce the readthrough of premature termination codons (PTCs) in eukaryotic cells, a mechanism with profound implications for the treatment of genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD). Unlike its parent compound, this compound exhibits negligible antimicrobial activity, suggesting a selective interaction with the eukaryotic ribosome. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound, including detailed experimental protocols for its synthesis and bioactivity assessment, quantitative data from structure-activity relationship (SAR) studies, and a visualization of its proposed mechanism of action.

Discovery and Isolation from Natural Sources

General Isolation Workflow

The isolation of this compound from microbial fermentation broths generally follows a multi-step process involving extraction and chromatographic purification. The workflow is designed to separate the target compound from a complex mixture of other metabolites, media components, and cellular debris.

Chemical Synthesis

Due to the therapeutic interest in this compound and its derivatives, efficient chemical synthesis routes have been developed. These synthetic approaches provide a reliable source of the compound for research and development and enable the creation of novel analogues for structure-activity relationship (SAR) studies. A representative synthetic scheme is detailed below.[3]

Experimental Protocol: Synthesis of this compound and Derivatives[3]

A common synthetic route involves the coupling of two key fragments: a protected β-amino acid derivative and a protected hydrazinoacetic acid moiety. The following is a generalized protocol based on published methods.

Materials:

-

Boc-protected amino acids

-

Isobutylchloroformate

-

N-methylmorpholine (NMM)

-

Sodium borohydride (NaBH₄)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Potassium cyanide (KCN)

-

18-crown-6

-

Potassium hydroxide (KOH)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

Protected hydrazinoacetic acid derivative

-

4 M HCl in dioxane

-

Solvents: Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Dimethylformamide (DMF), Ethanol (EtOH), Water (H₂O)

Procedure:

-

Reduction of the Carboxylic Acid: The starting Boc-protected amino acid is converted to its mixed anhydride using isobutylchloroformate and NMM in THF at -15 °C. This is followed by reduction with NaBH₄ to yield the corresponding alcohol.

-

Mesylation: The alcohol is then treated with MsCl and Et₃N in CH₂Cl₂ to produce the mesylate.

-

Cyanation: The mesylate is displaced with cyanide using KCN and 18-crown-6 in DMF at elevated temperatures.

-

Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid using KOH in an EtOH/H₂O mixture.

-

Peptide Coupling: The carboxylic acid is coupled with a protected hydrazinoacetic acid derivative using EDC·HCl and HOBt in DMF.

-

Deprotection: The Boc protecting group is removed using 4 M HCl in dioxane.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Mechanism of Action

This compound's primary biological activity of interest is its ability to induce the readthrough of premature termination codons (PTCs) in eukaryotic ribosomes. This activity restores the synthesis of full-length, functional proteins from genes containing nonsense mutations.[4]

Proposed Mechanism of Action: PTC Readthrough

The precise molecular mechanism by which this compound promotes PTC readthrough is not fully elucidated but is believed to involve its interaction with the ribosomal RNA (rRNA) at or near the A-site of the ribosome. This interaction is thought to decrease the efficiency of translation termination by release factors (eRFs) at a PTC, thereby allowing a near-cognate aminoacyl-tRNA to be incorporated into the growing polypeptide chain, leading to the continuation of translation.

Quantitative Data and Structure-Activity Relationships

Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features of this compound that are important for its readthrough activity and in the development of more potent analogues.[3][5]

Readthrough Activity of this compound and Analogues

The readthrough activity is typically assessed using a cell-based reporter assay. For instance, COS-7 cells can be transfected with a dual-reporter plasmid containing a premature termination codon (e.g., TGA) between the coding sequences of two reporter genes (e.g., β-galactosidase and luciferase). The readthrough efficiency is then quantified as the ratio of the downstream reporter (luciferase) activity to the upstream reporter (β-galactosidase) activity.[3]

| Compound | Description | Relative Readthrough Activity (%)[3] |

| (+)-Negamycin | Parent Compound | 1.54 |

| This compound | Natural Analogue | 2.58 |

| Derivative 9a | One carbon longer chain | 1.89 |

| Derivative 9b | One carbon shorter chain | 4.28 |

| Derivative 9c | Two carbons shorter chain | 1.25 |

| G418 (Gentamicin) | Positive Control | 7.43 |

Activity is relative to a baseline control.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₂₀N₄O₃ | 232.28 |

Data obtained from PubChem.[6]

Experimental Protocols

Cell-Based Readthrough Assay[3]

Objective: To quantify the premature termination codon readthrough activity of test compounds.

Materials:

-

COS-7 cells

-

Dual-reporter plasmid (e.g., pLuc-TGA-LacZ)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) and supplements

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Luciferase and β-galactosidase assay reagents

-

Luminometer and spectrophotometer

Procedure:

-

Cell Seeding: Seed COS-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Transfection: Transfect the cells with the dual-reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., G418).

-

Incubation: Incubate the cells with the compounds for 48 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Reporter Gene Assays:

-

Luciferase Assay: Measure the luciferase activity of the cell lysates using a luminometer.

-

β-Galactosidase Assay: Measure the β-galactosidase activity of the cell lysates using a spectrophotometer.

-

-

Data Analysis: Calculate the readthrough efficiency as the ratio of luciferase activity to β-galactosidase activity for each treatment condition. Normalize the results to the vehicle control.

Conclusion

This compound represents a significant advancement in the quest for therapies targeting genetic diseases caused by nonsense mutations. Its selective potent readthrough activity in eukaryotic cells, coupled with a lack of antimicrobial effects, makes it an attractive lead compound for drug development. The synthetic accessibility of this compound and its analogues allows for extensive structure-activity relationship studies, which have already yielded derivatives with enhanced potency. Future research will likely focus on further optimizing the efficacy and pharmacokinetic properties of these compounds, as well as elucidating the precise molecular interactions with the eukaryotic ribosome that underpin their selective activity. This in-depth understanding will be crucial for the rational design of next-generation readthrough therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship Study of Leucyl-3-epi-deoxynegamycin for Potent Premature Termination Codon Readthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Buy Negamycin | 33404-78-3 | >98% [smolecule.com]

A Comparative Analysis of the Antimicrobial Activities of 3-Epi-Deoxynegamycin and (+)-Negamycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the antimicrobial properties of (+)-negamycin and its stereoisomer, 3-epi-deoxynegamycin. While (+)-negamycin is a broad-spectrum antibiotic that effectively inhibits bacterial protein synthesis, this compound is notable for its lack of significant antimicrobial activity. This document collates quantitative data on their respective potencies, outlines the experimental methodologies for assessing antimicrobial efficacy, and illustrates the mechanism of action of (+)-negamycin. This guide is intended to inform researchers and professionals in the fields of microbiology and drug development about the distinct biological activities of these related compounds, highlighting the critical role of stereochemistry in antimicrobial efficacy.

Introduction

(+)-Negamycin is a naturally occurring pseudodipeptide antibiotic produced by Streptomyces species.[1][2] It has demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, including pathogenic species such as Escherichia coli and Staphylococcus aureus.[3] Its mechanism of action involves the inhibition of bacterial protein synthesis, making it a subject of interest for the development of new antimicrobial agents.[4]

In contrast, this compound, a natural analog of negamycin, exhibits markedly different biological properties.[1] Despite its structural similarity to (+)-negamycin, it is characterized by a profound lack of antimicrobial activity.[1][5][6] Instead, this compound and its derivatives have garnered attention for their ability to promote premature termination codon (PTC) readthrough in eukaryotic cells, a property being explored for the treatment of genetic disorders like Duchenne muscular dystrophy.[5][7] This striking divergence in activity underscores the stringent stereochemical requirements for antimicrobial efficacy in the negamycin class of molecules.

This guide aims to provide a comprehensive overview of the contrasting antimicrobial profiles of these two compounds, supported by quantitative data, detailed experimental protocols, and a visual representation of the established mechanism of action for (+)-negamycin.

Quantitative Antimicrobial Activity Data

The antimicrobial activities of this compound and (+)-negamycin are best illustrated by their Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

The following tables summarize the available MIC data for both compounds against representative Gram-negative and Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of a this compound Analogue

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound derivative (9b) | Staphylococcus aureus NBRC13276 | 1024 |

| This compound derivative (9b) | Escherichia coli NBRC3972 | ≥ 1024 |

*Note: Data is for derivative 9b, which is reported to have a pharmacological selectivity similar to this compound.[5]

Table 2: Minimum Inhibitory Concentration (MIC) of (+)-Negamycin

| Compound | Bacterial Strain | MIC (µg/mL) |

| (+)-Negamycin | Escherichia coli | 4 - 16 |

| (+)-Negamycin | Klebsiella pneumoniae | 8 |

Source: Data compiled from multiple studies.[3]

The data clearly indicates that while (+)-negamycin is a potent inhibitor of bacterial growth, this compound and its close analogues are virtually inactive as antimicrobial agents.

Experimental Protocols

The determination of MIC values is a standardized and critical procedure in antimicrobial research. The following protocol outlines a typical broth microdilution method used to assess the antimicrobial activity of compounds like (+)-negamycin and this compound.

Principle of the Broth Microdilution Assay

This assay involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.

Materials

-

Test compounds: (+)-Negamycin, this compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

-

Incubator (37°C)

Detailed Methodology

-

Inoculum Preparation:

-

A single colony of the test bacterium is picked from an agar plate and inoculated into a tube containing 5 mL of CAMHB.

-

The culture is incubated overnight at 37°C with shaking.

-

The overnight culture is diluted in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

This suspension is further diluted to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

A stock solution of each test compound is prepared in a suitable solvent (e.g., sterile water or DMSO).

-

Serial twofold dilutions of the compounds are prepared in CAMHB directly in the 96-well microtiter plates. A typical concentration range for (+)-negamycin would be from 64 µg/mL down to 0.125 µg/mL. For this compound, a much higher concentration range would be necessary to confirm its lack of activity (e.g., up to 1024 µg/mL or higher).

-

-

Inoculation and Incubation:

-

Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

-

Control wells are included: a positive control (bacteria in broth without any antimicrobial agent) and a negative control (broth only, to check for sterility).

-

The microtiter plates are incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).

-

The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Below is a graphical representation of the experimental workflow.

Mechanism of Action of (+)-Negamycin

The antimicrobial activity of (+)-negamycin stems from its ability to disrupt bacterial protein synthesis. It targets the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.

Specifically, (+)-negamycin binds to the small ribosomal subunit (30S) in a region that overlaps with the binding site of tetracycline antibiotics. However, its mode of action is distinct. Instead of preventing the binding of aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site (acceptor site) as tetracyclines do, (+)-negamycin stabilizes the interaction between the tRNA and the ribosome. This stabilization inhibits the translocation step of elongation, where the ribosome moves along the mRNA, and can also lead to miscoding, where incorrect amino acids are incorporated into the growing polypeptide chain.[3] The net result is the production of non-functional or truncated proteins, which is ultimately lethal to the bacterium.

The lack of antimicrobial activity in this compound is attributed to its stereochemistry, which likely prevents it from binding effectively to the prokaryotic ribosome in the conformation required to inhibit protein synthesis.[1]

The following diagram illustrates the inhibitory effect of (+)-negamycin on bacterial protein synthesis.

Conclusion

The comparative analysis of this compound and (+)-negamycin provides a compelling example of the importance of stereochemistry in drug activity. While (+)-negamycin is a potent inhibitor of bacterial protein synthesis with significant antimicrobial activity, this compound is largely inactive against bacteria. This stark difference in efficacy highlights the specific conformational requirements for binding to the bacterial ribosome and inhibiting its function. For researchers in drug development, this underscores the necessity of precise stereochemical control in the synthesis and evaluation of potential antibiotic candidates. The distinct biological profiles of these two molecules also offer unique opportunities for further research, with (+)-negamycin serving as a scaffold for new antibiotics and this compound showing promise in the distinct therapeutic area of treating genetic diseases.

References

- 1. Structure–Activity Relationship Study of Leucyl-3-epi-deoxynegamycin for Potent Premature Termination Codon Readthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Study of Leucyl-3- epi-deoxynegamycin for Potent Premature Termination Codon Readthrough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antibiotic Negamycin Crosses the Bacterial Cytoplasmic Membrane by Multiple Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

The Eukaryotic Readthrough Activity of 3-Epi-Deoxynegamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of human genetic diseases, leading to the production of truncated, non-functional proteins. One promising therapeutic strategy to address these disorders is the use of small molecules that can induce "readthrough" of these PTCs, allowing the ribosome to incorporate an amino acid at the site of the nonsense codon and synthesize a full-length, functional protein. 3-Epi-Deoxynegamycin, a natural product analog of (+)-negamycin, has emerged as a potent and selective agent for promoting eukaryotic PTC readthrough without the antimicrobial activity and associated toxicities of its parent compound.[1][2] This technical guide provides an in-depth overview of the eukaryotic readthrough activity of this compound, its derivatives, and the experimental methodologies used to characterize their function.

Mechanism of Action

This compound and its derivatives exert their readthrough effect by directly interacting with the eukaryotic ribosome. This interaction is thought to decrease the efficiency of translation termination at PTCs, allowing a near-cognate aminoacyl-tRNA to be incorporated at the A-site of the ribosome, thus enabling the continuation of translation.[3] A key feature of this compound is its selectivity for eukaryotic over prokaryotic ribosomes, a property attributed to structural differences, including the absence of a 5-OH group and the opposite stereochemistry of the amino group at the 3-position compared to (+)-negamycin.[3] This selectivity makes it a more attractive candidate for therapeutic development as it is less likely to disrupt the microbiome or contribute to antibiotic resistance.

Quantitative Data on Readthrough Activity

Structure-activity relationship (SAR) studies have been instrumental in optimizing the readthrough potency of this compound. The following tables summarize the quantitative data from key studies, providing a comparative analysis of the readthrough efficiency of this compound and its derivatives. The readthrough activity is typically measured using a dual-reporter assay and is expressed as a ratio relative to a control.

| Compound | Readthrough Activity (Ratio vs. Control) | Notes |

| (+)-Negamycin (1) | 1.54 | Parent compound with antimicrobial activity.[3] |

| This compound (2) | 2.72 | More potent readthrough agent than (+)-negamycin with no antimicrobial activity.[3] |

| G418 (Geneticin) | 7.20 | A well-characterized aminoglycoside antibiotic used as a positive control for readthrough activity, but known for its cellular toxicity.[3] |

| Derivative 9b (TCP-112) | 4.28 | A one-carbon shorter derivative of this compound with enhanced readthrough activity.[3] |

| Derivative 17e (TCP-182) | >4.28 | A meta-chlorobenzyl ester prodrug of derivative 9b, showing even more potent readthrough activity in cell-based assays, likely due to increased cell permeability.[3] |

Table 1: Comparative Readthrough Activity of this compound and Key Derivatives.

Experimental Protocols

Cell-Based Dual-Luciferase Reporter Assay for PTC Readthrough

This is the most common method to quantify the readthrough efficiency of compounds like this compound.[3][4]

Principle: A reporter plasmid is constructed containing two reporter genes (e.g., Renilla luciferase as the upstream reporter and Firefly luciferase as the downstream reporter) separated by a premature termination codon (e.g., TGA) within the same open reading frame. The upstream reporter is constitutively expressed, serving as an internal control for transfection efficiency and cell viability. The downstream reporter is only expressed if the ribosome reads through the intervening PTC. The ratio of the downstream to the upstream reporter activity is a measure of the readthrough efficiency.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Seed mammalian cells (e.g., COS-7 or HEK293T) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.[4]

-

Transfect the cells with the dual-luciferase reporter plasmid containing the PTC of interest using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[4]

-

Incubate the transfected cells for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound or its derivatives in a suitable solvent (e.g., sterile water or DMSO).

-

Dilute the stock solution to the desired final concentrations in fresh cell culture medium.

-

Replace the medium on the transfected cells with the medium containing the test compounds. Include a vehicle-only control and a positive control (e.g., G418).

-

Incubate the cells with the compounds for a defined period, typically 24-48 hours.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add 20 µL of 1x Passive Lysis Buffer (e.g., from Promega's Dual-Luciferase® Reporter Assay System) to each well.[4]

-

Incubate at room temperature for 15 minutes with gentle shaking to ensure complete lysis.

-

-

Luminometry:

-

Program a luminometer with injectors for the sequential addition of Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent.

-

Add 100 µL of LAR II to the cell lysate to measure the Firefly luciferase activity.

-

Subsequently, inject 100 µL of Stop & Glo® Reagent to quench the Firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[5]

-

-

Data Analysis:

-

Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well.

-

Normalize the ratios of the compound-treated wells to the ratio of the vehicle-treated control wells to determine the fold-increase in readthrough.

-

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique to obtain a genome-wide snapshot of translation. It can be used to understand how this compound affects translation globally and at specific PTCs.[1][6][7]

Principle: This method is based on the deep sequencing of ribosome-protected mRNA fragments (RPFs). By mapping these RPFs to a reference transcriptome, one can determine the precise location and density of ribosomes on all translated mRNAs. An increase in ribosome density downstream of a PTC in the presence of a readthrough compound would provide strong evidence of its efficacy.

Detailed Methodology:

-

Cell Harvesting and Lysis:

-

Treat cells with the compound of interest (e.g., this compound) and a control.

-

Prior to harvesting, treat cells with a translation elongation inhibitor like cycloheximide (100 µg/mL) for 10 minutes to freeze ribosomes on the mRNA.[6]

-

Wash cells with ice-cold PBS containing cycloheximide.

-

Lyse the cells in a buffer containing detergents and RNase inhibitors.

-

-

Nuclease Footprinting:

-

Treat the cell lysate with a nuclease (e.g., RNase I) to digest the mRNA that is not protected by the ribosomes. The concentration of the nuclease needs to be optimized for the specific cell type.[7]

-

Stop the digestion by adding an RNase inhibitor.

-

-

Ribosome Isolation:

-

Isolate the monosomes (single ribosomes bound to an mRNA fragment) by sucrose density gradient ultracentrifugation.[8]

-

Collect the fractions corresponding to the 80S monosome peak.

-

-

RPF Extraction and Library Preparation:

-

Extract the RNA from the isolated monosomes.

-

Purify the RPFs, which are typically 28-30 nucleotides in length, by denaturing polyacrylamide gel electrophoresis (PAGE).[6]

-

Ligate adapters to the 3' and 5' ends of the RPFs.

-

Perform reverse transcription to convert the RNA fragments into cDNA.

-

Amplify the cDNA library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the cDNA library using a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome/transcriptome.

-

Analyze the distribution and density of ribosome footprints, paying particular attention to regions downstream of known PTCs.

-

Signaling Pathways and Cellular Context

The direct target of this compound is the ribosome. However, its activity occurs within the complex cellular environment and is likely influenced by, and in turn influences, key cellular quality control pathways.

Nonsense-Mediated mRNA Decay (NMD)

NMD is a surveillance pathway that recognizes and degrades mRNAs containing PTCs, thereby preventing the accumulation of potentially harmful truncated proteins.[9][10] For a readthrough drug to be effective, it must act on PTC-containing transcripts that have escaped NMD. Interestingly, the efficiency of NMD can vary, and some readthrough compounds may also have an inhibitory effect on the NMD pathway, which would synergistically increase the levels of full-length protein produced. While direct studies on this compound's effect on NMD are lacking, this is a critical consideration in its mechanism of action.

The Unfolded Protein Response (UPR)

The production of full-length proteins from PTC-containing transcripts can sometimes lead to misfolded proteins, which can induce the Unfolded Protein Response (UPR), a cellular stress response pathway.[11][12] The UPR aims to restore cellular homeostasis by reducing overall protein synthesis and upregulating the expression of chaperones to assist in protein folding. There is evidence of a feedback loop between the UPR and NMD pathways, where UPR activation can attenuate NMD.[11] This interplay suggests that the basal level of UPR activation in a cell could influence its responsiveness to readthrough therapies.

Visualizations

Caption: Workflow for the cell-based dual-luciferase reporter assay.

Caption: General workflow for ribosome profiling (Ribo-seq).

Caption: Interplay of readthrough, NMD, and UPR pathways.

Conclusion

This compound and its optimized derivatives represent a promising class of compounds for the treatment of genetic diseases caused by nonsense mutations. Their potent and selective eukaryotic readthrough activity, coupled with a lack of antimicrobial effects, makes them strong candidates for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these and other novel readthrough-inducing molecules. A deeper understanding of the interplay between readthrough agents and cellular quality control pathways such as NMD and the UPR will be crucial for predicting therapeutic efficacy and developing effective combination therapies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dual luciferase assay does not support claims of stop codon readthrough on the AGO1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 7. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 8. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Branched Nature of the Nonsense-Mediated mRNA Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonsense-Mediated mRNA Decay Factor Functions in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The unfolded protein response affects readthrough of premature termination codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The unfolded protein response affects readthrough of premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Epi-Deoxynegamycin for Nonsense Mutation Suppression

Introduction

An estimated 11% of all genetic lesions that cause hereditary diseases are nonsense mutations.[1] These mutations introduce a premature termination codon (PTC) into the protein-coding sequence of a gene.[1] The presence of a PTC leads to two primary detrimental outcomes: the production of a truncated, typically nonfunctional protein, and the degradation of the faulty messenger RNA (mRNA) through a cellular surveillance mechanism known as nonsense-mediated mRNA decay (NMD).[2][3] This dual effect severely reduces or eliminates the expression of the essential protein, leading to diseases such as Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF).[2][4]

A promising therapeutic strategy to counteract nonsense mutations is "readthrough" therapy. This approach utilizes small molecules that bind to the ribosome and induce it to "read through" or skip the PTC, allowing for the insertion of an amino acid and the subsequent translation of a full-length, functional protein.[5][6] While aminoglycoside antibiotics like gentamicin and G418 have demonstrated readthrough capabilities, their clinical use is hampered by significant nephrotoxicity and ototoxicity, making them unsuitable for long-term treatment.[2][7] This has spurred the search for non-aminoglycoside compounds with improved safety and efficacy profiles.

(+)-Negamycin, a natural dipeptidic antibiotic, was identified as a readthrough agent with lower toxicity than gentamicin.[2][7] Further research unveiled that a natural analog, 3-Epi-Deoxynegamycin , exhibits more potent readthrough activity than (+)-Negamycin while possessing minimal antimicrobial effects.[2][8] This selectivity for eukaryotic ribosomes makes this compound and its derivatives highly promising candidates for the treatment of genetic disorders caused by nonsense mutations.[2][7]

Mechanism of Action

The core mechanism of this compound and its analogs involves direct interaction with the eukaryotic ribosome.[2] During protein synthesis, when the ribosome encounters a stop codon (UAA, UAG, or UGA), release factors typically bind to the ribosomal A-site, triggering the termination of translation.[9] Readthrough compounds like this compound interfere with this process. By binding to the ribosome, they decrease the efficiency of termination at PTCs, creating a window of opportunity for a near-cognate aminoacyl-tRNA to bind to the nonsense codon.[9] This results in the incorporation of an amino acid and the continuation of translation until the natural stop codon is reached, ultimately producing a full-length protein.[6] Additionally, these compounds are thought to positively impact the stability of the PTC-containing mRNA by mitigating the NMD pathway.[2]

Quantitative Data on Readthrough Activity

Structure-activity relationship (SAR) studies have been instrumental in optimizing the readthrough potency of this compound. By modifying the main carbon chain length and esterifying the carboxylic acid group, researchers have developed derivatives with significantly enhanced activity.[2] The tables below summarize the quantitative data from these studies, comparing the readthrough efficiency of various compounds. Activity is typically presented as a ratio relative to the basal level of readthrough in untreated cells.

Table 1: Readthrough Activity of this compound and Key Derivatives Data derived from cell-based reporter assays using COS-7 cells transfected with a TGA-containing reporter plasmid. All compounds were evaluated at a concentration of 200 μM.[2]

| Compound ID | Description | Readthrough Activity (Ratio) |

| (+)-Negamycin (1) | Natural Antibiotic (Positive Control) | 2.50 |

| G418 | Aminoglycoside (Positive Control) | 5.20 |

| This compound (2) | Natural Analog | 3.28 |

| 9a | One Carbon Longer Derivative of (2) | 2.65 |

| 9b (TCP-112) | One Carbon Shorter Derivative of (2) | 4.28 |

| 9c | Two Carbon Shorter Derivative of (2) | 1.83 |

| 17e (TCP-182) | meta-chlorobenzyl ester prodrug of 9b | 6.51 |

Table 2: Dose-Dependent Readthrough Activity of Compound 9b (TCP-112) Data from cell-based reporter assays in COS-7 cells with a TGA-type PTC.[2]

| Concentration (μM) | Readthrough Activity (Ratio) |

| 25 | ~1.8 |

| 50 | ~2.5 |

| 100 | ~3.5 |

| 200 | 4.28 |

Table 3: Activity of Advanced Derivatives Against Various PTCs Data from cell-based reporter assays showing the potency and selectivity of advanced derivatives.[10]

| Compound ID | PTC Context | Readthrough Activity (Ratio vs. Control) |

| (+)-Negamycin | DMD (TGA) | ~2.5 |

| 7 (TCP-112) | DMD (TGA) | ~4.0 |

| 13x (TCP-1109) | DMD (TGA) | ~15.0 |

| 13x (TCP-1109) | p53 R213X (TGA) | Significant Activity |

| 13x (TCP-1109) | CFTR G542X (TGA) | Significant Activity |

| 13x (TCP-1109) | CFTR W1282X (TGA) | Significant Activity |

| G418 | DMD (TGA) | ~5.0 |

Experimental Protocols

The evaluation of readthrough compounds relies on a set of standardized molecular and cellular biology techniques. The most common is the cell-based dual-reporter assay.

Cell-Based Dual-Reporter Luciferase Assay

This assay provides a quantitative measure of a compound's ability to induce readthrough of a specific PTC.

-

Principle: The assay utilizes a plasmid vector encoding two reporter genes, typically β-galactosidase (β-gal) and firefly luciferase, separated by a specific nonsense mutation sequence (e.g., TGA from the dystrophin gene).[2] The upstream reporter (β-gal) is expressed constitutively and serves as an internal control for transfection efficiency and overall protein synthesis. The downstream reporter (luciferase) is only synthesized if the ribosome reads through the intervening PTC. The ratio of luciferase to β-galactosidase activity is therefore directly proportional to the readthrough efficiency.[2]

-

Methodology:

-

Cell Culture and Transfection: COS-7 cells (an African green monkey kidney fibroblast-like cell line) are cultured under standard conditions. The cells are then transfected with the dual-reporter plasmid using a suitable transfection reagent.[2]

-

Compound Treatment: Following transfection, the cells are incubated with the test compounds (e.g., this compound derivatives) at various concentrations for a defined period (e.g., 24-48 hours). A vehicle-only group serves as a negative control, while known readthrough agents like G418 or (+)-Negamycin are used as positive controls.[2]

-

Cell Lysis: After incubation, the cells are washed and lysed to release the cellular contents, including the expressed reporter proteins.

-

Enzymatic Activity Measurement: The lysate is analyzed for both luciferase and β-galactosidase activity using specific substrates and a luminometer/spectrophotometer.

-

Data Analysis: The readthrough activity is calculated as the ratio of luciferase activity to β-galactosidase activity. This ratio is then normalized to the basal level of readthrough observed in the vehicle-treated control cells.[2]

-

Endogenous Protein Restoration Assay

To confirm that a compound can restore the function of an actual disease-causing gene, researchers use cell lines with endogenous nonsense mutations.

-

Principle: This assay measures the restoration of a full-length protein from a naturally occurring nonsense mutation in a relevant cell line. For example, the HDQ-P1 human breast carcinoma cell line contains a homozygous R213X (TGA) nonsense mutation in the p53 tumor suppressor gene.[10]

-

Methodology:

-

Cell Culture and Treatment: HDQ-P1 cells are cultured and treated with varying concentrations of the lead readthrough compound (e.g., 13x/TCP-1109).[10]

-

Protein Extraction and Western Blotting: After treatment, total protein is extracted from the cells. The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the full-length protein (e.g., anti-p53 antibody).

-

Analysis: The appearance of a band corresponding to the full-length protein in treated cells, which is absent in untreated cells, confirms the compound's ability to induce readthrough of an endogenous PTC.[10]

-

Structure-Activity Relationship (SAR) and Prodrug Strategy

The development of more potent readthrough agents from this compound has followed a logical SAR progression.

Initial studies identified this compound (2) as a superior lead compound compared to (+)-Negamycin (1) due to its increased readthrough activity and lack of antimicrobial effects.[2] Subsequent SAR studies focusing on the carbon chain length revealed that a derivative one carbon shorter, compound 9b (TCP-112), exhibited even stronger activity.[2][11]

To further enhance potency, a prodrug approach was employed. By converting the carboxylic acid of compound 9b into various benzyl esters, its hydrophobicity was increased.[2] This modification improves the compound's ability to cross the cell membrane. Once inside the cell, endogenous esterase enzymes cleave the ester group, releasing the highly active parent compound 9b.[2][12] This strategy led to the development of derivatives like 17e (TCP-182), which showed the highest activity in cell-based assays.[2]

This compound and its rationally designed derivatives represent a highly promising class of non-aminoglycoside readthrough agents. They demonstrate potent and, in some cases, selective suppression of nonsense mutations, particularly the TGA stop codon, which is implicated in numerous genetic diseases.[10] The successful application of SAR and prodrug strategies has yielded compounds with significantly improved efficacy in cellular models.

The lack of antimicrobial activity is a key advantage, suggesting a lower risk of side effects associated with disrupting prokaryotic ribosomes or contributing to antibiotic resistance.[8] Preliminary in vivo experiments have indicated low toxicity for some of the advanced derivatives.[7] The next critical steps will involve comprehensive preclinical toxicology studies and, ultimately, well-designed clinical trials to establish the safety and therapeutic efficacy of these compounds in patients with diseases caused by nonsense mutations. Continued research may also focus on broadening the spectrum of activity to efficiently target all three nonsense codons (TGA, TAG, and TAA) and further optimizing pharmacokinetic properties for clinical application.

References

- 1. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Clinically Approved Agents That Promote Suppression of Cystic Fibrosis Transmembrane Conductance Regulator Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 6. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Study of Leucyl-3-epi-deoxynegamycin for Potent Premature Termination Codon Readthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of Nonsense Mutations As A Therapeutic Approach To Treat Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Negamycin-Based Potent Readthrough Derivative Effective against TGA-Type Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Role of 3-Epi-Deoxynegamycin in Duchenne Muscular Dystrophy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. One promising therapeutic strategy for DMD caused by nonsense mutations is the use of readthrough compounds that enable the ribosome to bypass premature termination codons (PTCs) and synthesize a full-length, functional dystrophin protein. This technical guide provides an in-depth overview of 3-Epi-Deoxynegamycin, a non-aminoglycoside readthrough agent, and its potential role in DMD research. We consolidate available quantitative data, present detailed experimental protocols for its evaluation, and visualize the underlying molecular mechanism and experimental workflows.

Introduction to this compound

This compound is a derivative of Negamycin, a dipeptide antibiotic isolated from Streptomyces. Unlike its parent compound, this compound exhibits potent readthrough activity with little to no antimicrobial effects, making it a more attractive candidate for chronic therapeutic use.[1] It belongs to a class of drugs that can induce the translational machinery to read through nonsense mutations, which are responsible for approximately 10-15% of DMD cases.[1] The primary mechanism of action involves interaction with the ribosome, promoting the incorporation of an amino acid at the site of the PTC and allowing for the synthesis of a full-length protein.

Mechanism of Action: Translational Readthrough

The central mechanism of this compound in the context of DMD is the suppression of premature termination codons. In DMD patients with a nonsense mutation, the translational machinery encounters a PTC in the dystrophin mRNA and prematurely halts protein synthesis, resulting in a truncated, non-functional dystrophin protein. Readthrough compounds like this compound are thought to bind to the ribosomal decoding center, reducing the fidelity of translation termination at the PTC. This allows a near-cognate aminoacyl-tRNA to be incorporated, enabling the ribosome to continue translation and produce a full-length dystrophin protein.

Preclinical Data

While specific in vivo efficacy data for this compound in DMD animal models is still emerging, studies on its derivatives and its parent compound, Negamycin, provide strong preclinical evidence for its potential.

In Vitro Readthrough Activity

Structure-activity relationship (SAR) studies have been conducted on derivatives of this compound to optimize its readthrough potency. The following table summarizes the relative readthrough activity of this compound and some of its derivatives in a cell-based reporter assay.

| Compound | Chemical Modification | Relative Readthrough Activity (Ratio to Control) |

| This compound | - | 2.5 ± 0.2 |

| Derivative 9b | One carbon shorter chain | 4.28 ± 0.3 |

| Derivative 17e | meta-chlorobenzyl ester of 9b | > 4.28 |

| Negamycin | Parent Compound | 1.5 ± 0.1 |

| G418 (Control) | Aminoglycoside antibiotic | ~7-8 |

| Data synthesized from a study by Yoshio Hayashi et al.[1] |

In Vivo Efficacy in mdx Mice (Data from Negamycin Studies)

As a closely related compound, in vivo studies of Negamycin in the mdx mouse model of DMD provide valuable insights into the potential therapeutic effects of this compound.

| Outcome Measure | Treatment Group | Result |

| Dystrophin Expression | Negamycin-treated mdx mice | Restoration of dystrophin in skeletal and cardiac muscle |

| Serum Creatine Kinase (CK) | Negamycin-treated mdx mice | Significant decrease compared to untreated mdx mice |

| Data from a study by Masayuki Arakawa et al.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in DMD research.

In Vitro Readthrough Efficiency Assessment: Dual-Luciferase Reporter Assay

This assay quantitatively measures the readthrough efficiency of a compound by using a reporter plasmid containing two luciferase genes separated by a premature termination codon.

Protocol:

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HEK293T or C2C12 myoblasts) in a 96-well plate at a suitable density to reach 80-90% confluency at the time of transfection.

-

Transfect the cells with a dual-luciferase reporter plasmid containing a Renilla luciferase gene, followed by a premature termination codon (e.g., UGA, UAG, or UAA) and then a firefly luciferase gene. Use a standard transfection reagent following the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., G418).

-

Incubate the cells for 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Activity Measurement:

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Use a dual-luciferase assay kit. First, inject the firefly luciferase substrate and measure the luminescence (readthrough signal).

-

Subsequently, inject the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the luminescence (internal control).

-

-

Data Analysis:

-

Calculate the readthrough efficiency by determining the ratio of firefly luciferase activity to Renilla luciferase activity for each well.

-

Normalize the results to the vehicle control.

-

In Vivo Efficacy Assessment in mdx Mice

The mdx mouse, which has a nonsense mutation in the dystrophin gene, is the most common animal model for DMD research.

Protocols:

-

Animal Husbandry and Dosing:

-

Use age- and sex-matched mdx mice.

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and frequency. Include a vehicle-treated control group.

-

-

Functional Outcome Measures:

-

Grip Strength Test: Measure forelimb and hindlimb grip strength using a grip strength meter. Acclimatize the mice to the apparatus before testing. Record the peak force exerted by the mouse.

-

Treadmill Exercise: Assess endurance and fatigue by measuring the running distance and time on a treadmill with a gradually increasing speed or incline.

-

-

Biomarker Analysis:

-

Serum Creatine Kinase (CK): Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the study. Separate the serum and measure CK levels using a commercially available kit.

-

-

Histological Analysis:

-

At the end of the treatment period, euthanize the mice and dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, diaphragm) and the heart.

-

Freeze the tissues in isopentane cooled in liquid nitrogen.

-

Cryosection the tissues (8-10 µm) and perform Hematoxylin and Eosin (H&E) staining to assess muscle morphology, inflammation, and central nucleation.

-

Perform immunohistochemistry (IHC) for dystrophin to visualize its restoration at the sarcolemma.

-

-

Western Blot for Dystrophin Quantification:

-

Homogenize muscle tissue in lysis buffer containing protease inhibitors.

-

Determine the total protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against dystrophin and a loading control (e.g., α-tubulin or GAPDH).

-

Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the dystrophin band intensity and normalize it to the loading control.

-

Signaling Pathways and Future Directions

The restoration of dystrophin expression by this compound is expected to re-establish the dystrophin-glycoprotein complex (DGC) at the sarcolemma. A functional DGC is crucial for maintaining muscle cell integrity and for proper signal transduction. While the direct downstream signaling effects of this compound are yet to be fully elucidated, it is hypothesized that dystrophin restoration will lead to the stabilization of the DGC and the subsequent modulation of downstream signaling pathways implicated in muscle homeostasis and regeneration.

An area of active investigation is the potential interplay between readthrough therapy and the upregulation of utrophin, a dystrophin homolog. It is plausible that even partial restoration of dystrophin could have a synergistic effect with endogenous utrophin, further improving muscle function.

Future research should focus on comprehensive in vivo studies of this compound in DMD animal models to establish a clear dose-response relationship and to assess long-term efficacy and safety. Furthermore, investigating the impact of this compound on downstream signaling pathways will provide a more complete understanding of its therapeutic potential.

Conclusion

This compound represents a promising non-aminoglycoside readthrough agent for the treatment of Duchenne muscular dystrophy caused by nonsense mutations. Its high in vitro potency and the preclinical success of its parent compound, Negamycin, underscore its potential as a therapeutic candidate. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development of this compound as a potential therapy for DMD.

References

A Technical Guide to the Structure-Activity Relationship of 3-Epi-Deoxynegamycin: A Promising Readthrough Drug Candidate

Introduction

(+)-Negamycin is a naturally occurring dipeptidic antibiotic that has garnered significant attention for its ability to induce readthrough of premature termination codons (PTCs), offering a potential therapeutic strategy for genetic disorders like Duchenne muscular dystrophy (DMD).[1][2] A significant portion of DMD cases arise from nonsense mutations in the dystrophin gene, leading to truncated, nonfunctional proteins.[1] The "readthrough" approach aims to make ribosomes "skip" these PTCs, thereby restoring the production of full-length, functional proteins.[1] While aminoglycoside antibiotics also exhibit readthrough activity, their clinical utility is hampered by significant nephrotoxicity and ototoxicity.[1]

This has spurred research into non-aminoglycoside compounds, with (+)-negamycin emerging as a promising lead. Further investigations revealed that its natural analog, 3-epi-deoxynegamycin, demonstrates higher readthrough activity with negligible antimicrobial effects.[1][3][4] This desirable profile makes this compound an excellent candidate for developing more potent and selective readthrough agents. This document provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, detailing the synthetic methodologies, biological evaluation protocols, and key structural modifications that influence their therapeutic potential.

Core Structure and SAR Exploration

The SAR studies on this compound have primarily focused on three key areas of its structure:

-

The side-chain length of the β-amino acid residue.

-

The stereochemistry of the 2-amino group.

-

Esterification of the C-terminal carboxyl group to create prodrugs.[1][5]

These modifications have been systematically evaluated to understand their impact on readthrough efficacy, cellular uptake, and overall activity.

Quantitative SAR Data

The following table summarizes the readthrough activity of key this compound derivatives. The activity was determined using a cell-based dual-reporter assay in COS-7 cells, where a higher ratio indicates more efficient readthrough of a TGA nonsense codon.[1] All compounds were tested at a concentration of 200 μM.[1]

| Compound | Modification Description | Readthrough Activity (Ratio) |

| (+)-Negamycin (1) | Natural Product (Reference) | 1.54 |

| G418 | Aminoglycoside (Reference) | 2.50 |

| This compound (2) | Native Analog | 2.92 |

| 9a | One Carbon Longer Side Chain | < 1.54 |

| 9b | One Carbon Shorter Side Chain | 4.28 |

| 9c | Two Carbon Shorter Side Chain | < 1.54 |

| 12a-d | α-Amino Acid Derivatives | Activity Lost |

| 17e | meta-chlorobenzyl ester of 9b | 6.56 |

| 17f | ortho-chlorobenzyl ester of 9b | 6.20 |

| 17g | para-chlorobenzyl ester of 9b | 5.86 |

| 17h | meta-bromobenzyl ester of 9b | 6.42 |

| 17j | meta-methylbenzyl ester of 9b | 5.30 |

Data sourced from Hamada et al., ACS Med Chem Lett. 2015.[1][2][5]

Key Findings from SAR Studies:

-

Side Chain Length: Shortening the β-amino acid side chain by one carbon (compound 9b ) significantly enhanced readthrough activity compared to the parent compound 2 .[1][2][5] Both longer (9a ) and shorter (9c ) side chains resulted in diminished activity.[1]

-

Stereochemistry: The configuration of the 3-amino group is crucial for activity. Derivatives with an α-amino acid configuration (12a-d ) lost their readthrough capabilities.[1]

-

Prodrug Strategy: Esterification of the carboxylic acid of the most potent analog, 9b , led to even greater activity. This is attributed to increased hydrophobicity, which enhances cellular uptake.[1][2] The benzyl ester derivatives are believed to function as prodrugs, being hydrolyzed intracellularly to release the active compound 9b .[1][2] The meta-chlorobenzyl ester 17e was the most potent derivative identified.[2]

Experimental Protocols

General Synthesis of this compound Analogs (e.g., Compound 9b)

The synthesis of the key analogs involves a multi-step process starting from a protected amino acid. The following is a generalized protocol for the synthesis of the one-carbon shorter derivative 9b .

dot

Caption: Synthetic workflow for this compound analogs.

-

Reduction: The starting Boc-protected amino acid is activated with isobutylchloroformate and N-methylmorpholine (NMM) in THF at -15 °C. The resulting mixed anhydride is then reduced in situ with sodium borohydride (NaBH₄) to yield the corresponding alcohol.[1]

-

Mesylation: The alcohol is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane to convert the hydroxyl group into a good leaving group (mesylate).[1]

-

Cyanation: The mesylate is displaced with a cyanide group using potassium cyanide (KCN) and 18-crown-6 in DMF or acetonitrile.[1]

-

Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid using potassium hydroxide (KOH) in an ethanol/water mixture.[1]

-

Peptide Coupling: The resulting carboxylic acid is coupled with a protected N-methylhydrazine derivative using 1-hydroxybenzotriazole (HOBt) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as coupling agents in DMF.[1]

-

Deprotection: The Boc protecting group is removed using a solution of 4 M HCl in dioxane. The final compound is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Cell-Based Readthrough Assay

The efficacy of the synthesized compounds was evaluated using a dual-reporter plasmid system in COS-7 cells.[1][3]

dot

Caption: Workflow for the cell-based readthrough assay.

-

Plasmid Design: The reporter plasmid contains two reporter genes, β-galactosidase and luciferase, separated by a nucleotide sequence containing a premature termination codon (e.g., TGA).[1][3]

-

Transfection: COS-7 cells are transfected with this dual-reporter plasmid.

-

Expression: The β-galactosidase gene, located upstream of the PTC, is constitutively expressed. The luciferase gene, downstream of the PTC, is only expressed if readthrough of the stop codon occurs.[1]

-

Treatment: Transfected cells are incubated with the test compounds.

-

Analysis: After incubation, the cells are lysed, and the activities of both β-galactosidase and luciferase are measured.

-

Quantification: The readthrough efficiency is calculated as the ratio of luciferase activity to β-galactosidase activity. This normalization accounts for variations in transfection efficiency and cell viability.[1]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound and its derivatives is the induction of translational readthrough at the ribosome.

dot

Caption: Proposed mechanism of ribosomal readthrough.

In a cell with a nonsense mutation, the ribosome stalls when it encounters the PTC on the mRNA transcript.[1] Typically, a release factor binds to the ribosome, leading to the termination of translation and the release of a truncated, nonfunctional protein.[1] Readthrough compounds like this compound derivatives are thought to interact with the ribosome, decreasing the efficiency of termination by the release factor. This allows a near-cognate transfer RNA (tRNA) to misread the PTC and insert an amino acid, enabling the ribosome to continue translation and produce a full-length protein.[1] An important consequence of this is the potential to bypass the nonsense-mediated mRNA decay (NMD) pathway, which would otherwise degrade the PTC-containing mRNA.[1]

The SAR studies of this compound have successfully identified key structural features that govern its readthrough activity. By shortening the β-amino acid side chain and employing a prodrug strategy through esterification, derivatives with significantly enhanced potency have been developed. Compound 17e , a meta-chlorobenzyl ester derivative, stands out as a highly potent candidate that warrants further preclinical investigation. These findings underscore the therapeutic potential of the this compound scaffold for treating genetic diseases caused by nonsense mutations, offering a promising alternative to existing therapies with a potentially more favorable safety profile.

References

- 1. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Study of Leucyl-3-epi-deoxynegamycin for Potent Premature Termination Codon Readthrough - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

3-Epi-Deoxynegamycin: A Promising Lead for Readthrough Drug Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 3-Epi-Deoxynegamycin as a promising lead compound for the development of drugs targeting nonsense mutations. It details its mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate its efficacy, presenting a strong case for its potential in treating genetic disorders such as Duchenne muscular dystrophy (DMD).

Introduction: The Challenge of Nonsense Mutations

Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the synthesis of a truncated and typically non-functional protein.[1] These mutations are responsible for a significant percentage of all inherited genetic diseases, including approximately 20% of Duchenne muscular dystrophy cases.[1] A therapeutic strategy known as "readthrough" aims to suppress this premature termination, allowing the ribosome to read through the PTC and synthesize a full-length, functional protein.[1] While aminoglycoside antibiotics have demonstrated readthrough activity, their clinical utility is hampered by significant nephrotoxicity and ototoxicity.[1] This has spurred the search for novel, less toxic readthrough agents.

This compound: A Selective Eukaryotic Readthrough Agent

This compound is a natural analog of the dipeptidic antibiotic (+)-negamycin.[1][2] Unlike its parent compound, this compound exhibits potent readthrough activity in eukaryotic systems with minimal to no antimicrobial activity against prokaryotes.[1][2] This selectivity is attributed to structural differences, specifically the absence of a 5-OH group and the opposite stereochemistry of the amino group at the 3-position.[1] These modifications likely reduce its affinity for prokaryotic ribosomes while maintaining its ability to modulate the eukaryotic ribosomal machinery to induce readthrough.[1] This inherent selectivity makes this compound an attractive lead compound for developing therapies for genetic diseases without the risk of inducing antibiotic resistance.[2]

Mechanism of Action: Overcoming Premature Termination

The primary mechanism of action of this compound is the induction of translational readthrough at premature termination codons. By interacting with the eukaryotic ribosome, it facilitates the incorporation of an amino acid at the site of the nonsense codon, allowing protein synthesis to continue to the normal termination codon. This process restores the production of full-length, functional proteins from the mutated gene.

Caption: Signaling pathway of nonsense mutation and readthrough intervention.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies have been conducted to optimize the readthrough activity of this compound.[1][3][4] These studies have focused on modifications to the main carbon chain length, the position of the amino group, and esterification of the carboxyl group.[1]

Quantitative Readthrough Activity of this compound and its Derivatives

The following table summarizes the readthrough activity of key compounds, as determined by a cell-based dual-reporter assay.[1] Activity is expressed as a ratio of luciferase to β-galactosidase activity, normalized to a basal level of 1. All compounds were evaluated at a concentration of 200 μM.[1]

| Compound | Description | Readthrough Activity (Ratio) |

| (+)-Negamycin (1) | Parent compound, positive control | 2.89 |

| G418 | Aminoglycoside, positive control | 5.14 |

| This compound (2) | Lead compound | 3.49 |

| Derivative 9a | One carbon longer than 2 | 2.41 |

| Derivative 9b | One carbon shorter than 2 | 4.28 |

| Derivative 9c | Two carbons shorter than 2 | 2.11 |

| Derivative 12a-d | 2-amino derivatives | Lost activity |

| Derivative 17e (m-Cl benzyl ester) | Prodrug of 9b | 6.23 |

Data sourced from Hamada et al., ACS Med. Chem. Lett. 2015, 6, 6, 689–694.[1][3][4]

Key findings from these studies include:

-

Chain Length: A derivative with a carbon chain one atom shorter than this compound (compound 9b) exhibited significantly higher readthrough activity.[1]

-

Amino Group Position: The 3-amino group configuration is critical for activity, as shifting it to the 2-position (derivatives 12a-d) resulted in a loss of function.[1]

-

Prodrug Strategy: Esterification of the carboxylic acid of the most potent derivative (9b) with a meta-chlorobenzyl group (compound 17e) further enhanced readthrough activity in cell-based assays.[1][3][4] This is likely due to increased hydrophobicity and improved cell permeability, with the ester functioning as a prodrug that is hydrolyzed intracellularly to release the active compound 9b.[1][3][4]

Experimental Protocols

Cell-Based Dual-Reporter Readthrough Assay

This assay is the primary method for quantifying the readthrough activity of test compounds.[1]

Objective: To measure the ability of a compound to induce readthrough of a premature termination codon in a cellular context.

Methodology:

-

Cell Line: COS-7 cells are utilized for this assay.[1]

-

Reporter Plasmid: A dual-reporter plasmid is constructed. This plasmid encodes for β-galactosidase and luciferase, separated by a nucleotide sequence containing a TGA nonsense codon (a PTC).[1]

-

Transfection: COS-7 cells are transfected with the dual-reporter plasmid.

-

Compound Treatment: The transfected cells are then treated with the test compounds at a specified concentration (e.g., 200 μM).[1]

-

Incubation: Cells are incubated to allow for gene expression and protein synthesis.

-

Cell Lysis: After incubation, the cells are lysed to release the cellular contents, including the reporter proteins.

-

Enzyme Assays:

-

β-galactosidase Assay: The activity of β-galactosidase, which is expressed constitutively upstream of the PTC, is measured. This serves as an internal control for transfection efficiency and cell viability.[1]

-

Luciferase Assay: The activity of luciferase, which is only expressed if readthrough of the PTC occurs, is measured.[1]

-

-

Data Analysis: The readthrough activity is calculated as the ratio of luciferase activity to β-galactosidase activity. This ratio is then normalized to the basal level of readthrough observed in untreated cells (which is set to a ratio of 1).[1]

Caption: Experimental workflow for the cell-based dual-reporter readthrough assay.

Conclusion and Future Directions

This compound and its optimized derivatives, particularly the prodrug 17e, represent a highly promising class of readthrough agents.[1] Their potent activity and, crucially, their selectivity for eukaryotic ribosomes, address the major toxicity concerns associated with earlier readthrough compounds like aminoglycosides.[1][2] The SAR studies have provided a clear roadmap for further optimization of this scaffold. Future work should focus on in vivo efficacy studies in animal models of genetic diseases caused by nonsense mutations, such as the mdx mouse model for Duchenne muscular dystrophy. Additionally, comprehensive pharmacokinetic and toxicology studies will be essential to advance these promising lead compounds toward clinical development.

References

- 1. Structure–Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of natural products possessing selective eukaryotic readthrough activity: this compound and its leucine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Activity Relationship Studies of this compound Derivatives as Potent Readthrough Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 3-Epi-Deoxynegamycin and its Analogs in Translational Readthrough

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epi-Deoxynegamycin, a naturally occurring analog of the antibiotic (+)-negamycin, has emerged as a promising scaffold for the development of therapeutics targeting genetic diseases caused by nonsense mutations. Unlike its parent compound, this compound exhibits potent translational readthrough activity with minimal antimicrobial effects, making it a superior candidate for chronic therapies.[1][2] This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, focusing on their therapeutic applications, mechanism of action, and key experimental data. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development in this area.

Introduction: The Promise of Readthrough Therapeutics

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant portion of inherited genetic disorders, including Duchenne muscular dystrophy (DMD).[1] These PTCs lead to the production of truncated, non-functional proteins. The "readthrough" strategy aims to overcome this by utilizing small molecules that enable the ribosome to "skip" the PTC, thereby restoring the synthesis of a full-length, functional protein.[1]

While aminoglycoside antibiotics have demonstrated readthrough activity, their clinical utility is hampered by significant nephrotoxicity and ototoxicity.[1] This has driven the search for novel, non-aminoglycoside readthrough agents. This compound has been identified as a potent readthrough agent that selectively acts on eukaryotic ribosomes without significant antibacterial activity, positioning it as a valuable lead compound for drug development.[2]

Mechanism of Action: Eukaryotic Ribosomal Readthrough

This compound and its derivatives function by interacting with the eukaryotic ribosomal machinery to suppress the recognition of PTCs. While the precise molecular interactions are still under investigation, it is understood that these compounds promote the incorporation of a near-cognate aminoacyl-tRNA at the site of the nonsense codon, allowing translation to continue. This selective activity in eukaryotes, as opposed to the prokaryotic target of negamycin, is attributed to structural differences, specifically the absence of the 5-hydroxyl group and the altered stereochemistry at the 3-position in the β-amino acid residue of this compound.[1] This specificity is critical, as it avoids the potential for inducing antibiotic resistance.[2]

Quantitative Data: Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the readthrough activity of the this compound scaffold. Modifications to the main carbon chain length and esterification of the carboxylic acid have yielded derivatives with significantly enhanced potency. The data presented below is derived from a cell-based dual-reporter assay in COS-7 cells, measuring the ratio of luciferase (downstream of a TGA PTC) to β-galactosidase (upstream) activity.

| Compound | Concentration (µM) | Readthrough Activity (Ratio vs. Control) | Reference |

| (+)-Negamycin (1) | 200 | 2.51 | [1] |

| This compound (2) | 200 | 3.22 | [1] |

| Derivative 9a (one carbon longer) | 200 | Lower than 2 | [1] |

| Derivative 9b (one carbon shorter) | 200 | 4.28 | [1] |

| Derivative 9c (two carbons shorter) | 200 | Lower than 1 | [1] |

| G418 (positive control) | 200 | 2.50 | [1] |

Table 1: Readthrough Activity of this compound and Chain-Modified Analogs. Data from Hamada et al., 2015.

Further derivatization of the potent compound 9b into ester prodrugs was explored to improve cell permeability.

| Compound | Concentration (µM) | Readthrough Activity (Ratio vs. Control) | ClogP | Reference |

| Derivative 9b | 200 | 4.28 | - | [1] |

| Derivative 17e (meta-chlorobenzyl ester of 9b) | 200 | Higher than 9b | Higher ClogP | [1][3] |

Table 2: Effect of Esterification on Readthrough Activity of Derivative 9b. Data from Hamada et al., 2015. The increased hydrophobicity (higher ClogP) of the ester derivative likely enhances cellular uptake, leading to increased potency in cell-based assays.[1][3]

Experimental Protocols

Cell-Based Dual-Reporter Readthrough Assay

This assay is the primary method for quantifying the readthrough activity of test compounds.

Objective: To measure the ability of a compound to induce readthrough of a premature termination codon in a cellular context.

Materials:

-

COS-7 cells

-

Dual-reporter plasmid (encoding β-galactosidase and luciferase, separated by a TGA nonsense codon)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds (e.g., this compound and its derivatives)

-

Luciferase and β-galactosidase assay reagents

-

Luminometer and spectrophotometer

Methodology:

-

Cell Culture and Transfection: COS-7 cells are cultured in appropriate media. The dual-reporter plasmid is transfected into the cells using a suitable transfection reagent.

-

Compound Treatment: Following transfection, the cells are treated with the test compounds at various concentrations (e.g., 200 µM). A vehicle control (no compound) and a positive control (e.g., G418) are included.

-

Cell Lysis: After a suitable incubation period, the cells are lysed to release the cellular contents, including the expressed reporter proteins.

-

Reporter Gene Assays:

-

Luciferase Assay: The luciferase activity in the cell lysate is measured using a luminometer. This activity is proportional to the amount of full-length protein produced via readthrough.

-

β-Galactosidase Assay: The β-galactosidase activity is measured using a spectrophotometer. This serves as an internal control for transfection efficiency and cell viability, as its expression is not dependent on readthrough.

-

-

Data Analysis: The readthrough efficiency is calculated as the ratio of luciferase activity to β-galactosidase activity. This ratio is then normalized to the vehicle control to determine the fold-increase in readthrough.

Synthesis of this compound Derivatives

A general synthetic scheme for producing derivatives with modified side chain lengths has been reported.[1]

Objective: To synthesize analogs of this compound for SAR studies.

General Procedure (for chain length modification):

-